Isophorol, (+)-
Description
(+)-Isophorol (3,5,5-trimethyl-2-cyclohexen-1-ol) is an unsaturated cyclic alcohol derived from the selective reduction of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), an α,β-unsaturated ketone. It is a chiral compound with a cyclohexene backbone substituted with hydroxyl and methyl groups. Its stereochemistry and functional groups make it valuable in synthetic chemistry, particularly in pheromone synthesis (e.g., aggregation pheromones in Homalinotus depressus beetles) and as a precursor for epoxides and other derivatives . Industrially, (+)-isophorol is synthesized via catalytic hydrogenation or hydride reduction of isophorone. For instance, LiAlH4 reduction of isophorone yields (+)-isophorol in 95% efficiency, while Pd-catalyzed hydrogenation favors the saturated ketone (dihydroisophorone) instead .
Properties
CAS No. |
80311-51-9 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(1R)-3,5,5-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h4,8,10H,5-6H2,1-3H3/t8-/m0/s1 |
InChI Key |
LDRWAWZXDDBHTG-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C[C@@H](CC(C1)(C)C)O |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isophorol, (+)- can be synthesized through the hydrogenation of isophorone, which is an α,β-unsaturated cyclic ketone. The hydrogenation process involves the addition of hydrogen to the double bond of isophorone, resulting in the formation of isophorol .
Industrial Production Methods: The industrial production of isophorol typically involves the aldol condensation of acetone using potassium hydroxide (KOH) as a catalyst. This process produces diacetone alcohol, which undergoes further condensation to form mesityl oxide. Mesityl oxide is then hydrogenated to produce isophorol .
Chemical Reactions Analysis
Types of Reactions: Isophorol undergoes various chemical reactions, including:
Oxidation: Isophorol can be oxidized to form isophorone, an α,β-unsaturated cyclic ketone.
Reduction: The reduction of isophorol can lead to the formation of cyclohexanol derivatives.
Substitution: Isophorol can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Substitution reactions often involve reagents such as alkyl halides and acids.
Major Products:
Oxidation: Isophorone
Reduction: Cyclohexanol derivatives
Substitution: Various substituted isophorol derivatives
Scientific Research Applications
Chemistry: Isophorol is used as a precursor in the synthesis of various organic compounds, including fragrances and pharmaceuticals .
Biology: In biological research, isophorol is used as a model compound to study the behavior of cyclic alcohols in biological systems .
Industry: Isophorol is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
Molecular Targets and Pathways: Isophorol exerts its effects primarily through interactions with enzymes and receptors in biological systems. The hydroxyl group of isophorol can form hydrogen bonds with various biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one)
- Structure : α,β-unsaturated cyclic ketone.
- Reactivity : Undergoes hydrogenation to form either (+)-isophorol (C–O bond reduction) or dihydroisophorone (C=C bond reduction). Over Pd catalysts, C=C hydrogenation dominates (>99% selectivity for dihydroisophorone), whereas LiAlH4 selectively reduces the carbonyl group to (+)-isophorol .
- Applications : Solvent, intermediate for polymers, and precursor to (+)-isophorol .
| Property | (+)-Isophorol | Isophorone |
|---|---|---|
| Molecular Formula | C9H16O | C9H14O |
| Boiling Point (°C) | 210–215 | 215–220 |
| Density (g/cm³) | 0.92–0.94 | 0.92–0.93 |
| Key Functional Group | Cyclic alcohol | α,β-unsaturated ketone |
Dihydroisophorone (3,5,5-Trimethylcyclohexanone)
- Structure : Saturated cyclic ketone.
- Reactivity: Produced via Pd-catalyzed hydrogenation of isophorone. Not readily reduced further under standard conditions.
- Applications : Solvent, flavoring agent, and intermediate for fragrances .
| Property | (+)-Isophorol | Dihydroisophorone |
|---|---|---|
| Hydrogenation Site | C=O bond | C=C bond |
| Selectivity | High with LiAlH4 | ~100% with Pd catalysts |
| Metabolism | Oxidized to carboxylic acid | Excreted as glucuronide |
Trimethylcyclohexanol (3,3,5-Trimethylcyclohexanol)
- Structure : Saturated cyclic alcohol.
- Reactivity : Byproduct of isophorone over-hydrogenation. Forms via dismutation of dihydroisophorone .
- Applications: Fragrance ingredient (e.g., cyclohexanol derivatives in perfumery) .
| Property | (+)-Isophorol | Trimethylcyclohexanol |
|---|---|---|
| Ring Saturation | Unsaturated | Saturated |
| Toxicity | Low (flammable liquid) | Higher bioaccumulation risk |
Comparison with Functionally Similar Compounds
Menthone/Isomenthone
- Structure: Cyclic monoterpene ketones.
- Reactivity : Reduced to menthol/isomenthol, analogous to isophorone reduction.
- Applications : Flavoring, cooling agents.
| Property | (+)-Isophorol | Isomenthone |
|---|---|---|
| Ring Substitution | 3,5,5-Trimethyl | 2-Isopropyl-5-methyl |
| Stereochemical Complexity | Single chiral center | Multiple stereoisomers |
Safranal
- Structure: Cyclic enol ether (monoterpene aldehyde).
- Reactivity: Forms via degradation of carotenoids, unlike (+)-isophorol’s synthetic route.
| Property | (+)-Isophorol | Safranal |
|---|---|---|
| Natural Occurrence | Synthetic/rare in nature | Abundant in Crocus sativus |
Key Research Findings
Catalytic Selectivity : Pd catalysts favor dihydroisophorone, while microchannel hybrid reactors with Ru-based catalysts enhance (+)-isophorol yield (85–90%) by improving gas-liquid-catalyst contact .
Metabolic Pathways : (+)-Isophorol is oxidized to 3-carboxy-5,5-dimethyl-2-cyclohexene-1-one in rabbits, whereas dihydroisophorone forms glucuronides .
Stereoselective Epoxidation: (+)-Isophorol undergoes stereoselective epoxidation (99:1 cis:trans) using monoperphtalic acid, critical for pheromone synthesis .
Data Tables
Table 1. Physical Properties of (+)-Isophorol and Analogues
Table 2. Hydrogenation Selectivity Under Different Conditions
| Catalyst/Reagent | Major Product | Selectivity (%) | Reference |
|---|---|---|---|
| Pd (5 wt%)/C | Dihydroisophorone | ~100 | |
| LiAlH4 | (+)-Isophorol | 95 | |
| Ru/Al2O3 (Microchannel) | (+)-Isophorol | 85–90 |
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